molecular formula C7H5N3 B183377 Pyrido[3,4-b]pyrazin CAS No. 254-86-4

Pyrido[3,4-b]pyrazin

Katalognummer: B183377
CAS-Nummer: 254-86-4
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: TYLGVQVJCVFREB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[3,4-b]pyrazine is an aromatic heterocyclic compound that consists of a pyridine ring fused with a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrido[3,4-b]pyrazine can be synthesized through various methods. One common approach involves the cyclization of pyrazine-2,3-dicarbonitrile with substituted hydrazines . Another method includes the halogenation of 8-bromopyrido[3,4-b]pyrazine followed by palladium-catalyzed couplings with arylboronic acids or anilines .

Industrial Production Methods: Industrial production methods for pyrido[3,4-b]pyrazine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Pyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkylamines, benzylamines, aryloxy groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-b]pyrazine oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of pyrido[3,4-b]pyrazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as protein kinase inhibitors, these compounds can interfere with the phosphorylation processes that regulate cell growth and proliferation . The molecular targets and pathways involved may include various kinases and signaling cascades critical for cellular functions.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Pyrido[3,4-b]pyrazine: Pyrido[3,4-b]pyrazine is unique due to its specific fusion of pyridine and pyrazine rings, which imparts distinct electronic and steric properties

Biologische Aktivität

Pyrido[3,4-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

Pyrido[3,4-b]pyrazine consists of a fused bicyclic structure that incorporates both pyridine and pyrazine rings. This unique configuration contributes to its electronic properties and biological interactions. The compound's ability to act as an electron acceptor makes it particularly interesting for pharmaceutical applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrido[3,4-b]pyrazine derivatives. For instance, a study published in MDPI reported that various pyrazine-modified compounds exhibited significant cytotoxicity against different cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound 46BPH-110.4
Compound 47PC1216.4
Compound 48BEL-740210.74
Compound 49A5490.13
Compound 50MCF-70.18

These results indicate that certain derivatives of pyrido[3,4-b]pyrazine can inhibit the proliferation of cancer cells effectively. For example, compound 49 showed an IC50 value of 0.13 μM against the A549 cell line, indicating potent activity comparable to established chemotherapeutics.

The mechanisms underlying the anticancer effects of pyrido[3,4-b]pyrazine derivatives involve multiple pathways:

  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through caspase activation and modulation of apoptotic signaling pathways (e.g., NF-κB and p53 pathways) .
  • Inhibition of Kinases : Some derivatives inhibit specific kinases associated with cancer progression, such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Anti-inflammatory Effects

Pyrido[3,4-b]pyrazine also exhibits anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammation-related signaling pathways, such as NF-κB/AP-1 activity, which is crucial in the inflammatory response . This suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Activity

The neuroprotective effects of pyrido[3,4-b]pyrazine derivatives have been explored in several studies. For instance, compounds have demonstrated protective effects against oxidative stress-induced neuronal damage:

  • Cell Protection : In models of oxidative stress (e.g., H2O2-induced toxicity), certain derivatives showed significant neuroprotective activity by reducing cell death in neuronal cell lines like PC12 .

Study on Anticancer Activity

A recent study synthesized novel pyrido[3,4-b]pyrazine derivatives and evaluated their anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. The most active compounds induced apoptosis via caspase activation and showed lower toxicity towards normal cells compared to established treatments like cisplatin .

Study on Neuroprotection

Another investigation focused on the neuroprotective effects of pyrido[3,4-b]pyrazine derivatives against oxidative stress. The study found that these compounds significantly reduced neuronal cell death and improved cell viability under oxidative conditions .

Eigenschaften

IUPAC Name

pyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLGVQVJCVFREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348531
Record name pyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-86-4
Record name pyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.00 g (18.33 mmol) of 3,4-diaminopyridine were added to a solution of 2.82 ml of glyoxal (40 wt. % in water, ρ=1.265 g/ml, 62.48 mmol) in 30 ml of ethanol. The reaction mixture was maintained at an oil bath temperature of 70° C. for 5 hours and after cooling to room temperature the solvent was distilled off on a rotary evaporator. The crude product was purified by flash chromatography (EtOAc/isohexane, 9:1). This gave 2.35 g (17.96 mmol, 98%) of a white powder. Rf=0.27 (isohexane/EtOAc, 1:9). 1H NMR (200 MHz, CDCl3): δ=7.94 (dd, 3J=5.8 Hz, 4J=0.6 Hz, 1H, H-7), 8.83 (d, 3J=5.8 Hz, 1H, H-8), 8.96 (d, 3J=1.6 Hz, 1H, H-3), 9.02 (d, 3J=1.6 Hz, 1H, H-2), 9.56 (d, 4J=0.6 Hz, 1H, H-5) ppm. 13C NMR (100 MHz, CDCl3): δ=121.6 (CH, C-7), 138.0 (Cq), 145.3 (Cq), 147.3 (C—H, C-8), 146.5 (C—H, C-3), 149.2 (CH, C-2), 154.8 (C—H, C-5) ppm. GC-MS (EI): RT 5.45 min, m/e (%): 132 (8), 131 (M+, 100), 104 (25), 77 (13), 50 (10) IR (KBr): ν=3435 (vs), 3092 (w), 3023 (m), 1969 (w), 1758 (w), 1631 (w), 1598 (vs), 1562 (m), 1536 (w), 1488 (s), 1436 (vs), 1416 (m), 1381 (m), 1351 (w), 1290 (w), 1279 (m), 1212 (m), 1201 (m), 1148 (w), 1033 (s), 1014 (s), 972 (w), 959 (vs), 931 (m), 881 (vs), 838 (m), 824 (s), 773 (w), 651 (s), 623 (m), 546 (w), 524 (w), 457 (s) cm1.
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
2 g
Type
reactant
Reaction Step Eleven
Quantity
2.82 mL
Type
reactant
Reaction Step Eleven
Quantity
30 mL
Type
solvent
Reaction Step Eleven
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
white powder
Quantity
2.35 g
Type
reactant
Reaction Step 22
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Name
isohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
[Compound]
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[3,4-b]pyrazine
Reactant of Route 2
Pyrido[3,4-b]pyrazine
Reactant of Route 3
Pyrido[3,4-b]pyrazine
Reactant of Route 4
Reactant of Route 4
Pyrido[3,4-b]pyrazine
Reactant of Route 5
Pyrido[3,4-b]pyrazine
Reactant of Route 6
Pyrido[3,4-b]pyrazine
Customer
Q & A

Q1: What is the molecular formula and weight of Pyrido[3,4-b]pyrazine?

A1: Pyrido[3,4-b]pyrazine has a molecular formula of C7H5N3 and a molecular weight of 131.13 g/mol.

Q2: What spectroscopic data is available for Pyrido[3,4-b]pyrazine?

A: While the provided research does not explicitly list spectroscopic data for the unsubstituted Pyrido[3,4-b]pyrazine, many studies detail spectroscopic characterization of its derivatives. These analyses commonly include:* NMR spectroscopy (1H NMR, 13C NMR): Used to determine the structure and purity of synthesized compounds. [, , , , , ]* UV-Vis spectroscopy: Used to study the optical properties of Pyrido[3,4-b]pyrazine derivatives, particularly their absorption and emission spectra. [, , , , , , ]* Infrared spectroscopy (IR): Employed to identify functional groups and study molecular vibrations. [, , ]

Q3: What is the thermal stability of Pyrido[3,4-b]pyrazine-based polymers?

A: Pyrido[3,4-b]pyrazine-based polymers generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 300 °C. [, ]

Q4: Are Pyrido[3,4-b]pyrazine derivatives suitable for solution-processed organic electronic applications?

A: Yes, many Pyrido[3,4-b]pyrazine derivatives are soluble in common organic solvents, making them suitable for solution-processed devices like organic solar cells. [, , , , ]

Q5: How is Pyrido[3,4-b]pyrazine utilized in organic electronics?

A: Pyrido[3,4-b]pyrazine is frequently incorporated into conjugated polymers and small molecules as an electron-accepting building block for applications in organic electronics, especially in organic solar cells. [, , , , , , ]

Q6: What factors influence the performance of Pyrido[3,4-b]pyrazine-based materials in organic solar cells?

A: Several factors contribute to the performance, including:* Molecular packing and thin-film morphology: These aspects influence charge transport properties. [, ]* Energy level alignment: Proper alignment of HOMO and LUMO levels with other components is crucial for efficient charge transfer and dissociation. [, ]* Light absorption properties: Broad and strong absorption in the visible region enhances light harvesting. [, ]

Q7: How does the position of the pyridyl nitrogen atom in Pyrido[3,4-b]pyrazine derivatives affect their performance in dye-sensitized solar cells (DSSCs)?

A: Studies show that the position of the pyridyl nitrogen atom in relation to the anchoring group can significantly influence the absorption spectra, energy levels, and overall photovoltaic performance of DSSCs. []

Q8: What role does Pyrido[3,4-b]pyrazine play in D-A-π-A organic sensitizers for DSSCs?

A: In D-A-π-A sensitizers, Pyrido[3,4-b]pyrazine acts as an auxiliary acceptor, contributing to the broadening of the absorption spectra and influencing electron transfer processes. [, ]

Q9: Can Pyrido[3,4-b]pyrazine derivatives be used for n-type doping in organic electronics?

A: Yes, certain Pyrido[3,4-b]pyrazine-based polymers exhibit ambipolar redox properties, meaning they can be both p-doped and n-doped. This ability makes them attractive for various organic electronic applications. [, ]

Q10: Do Pyrido[3,4-b]pyrazine derivatives exhibit catalytic activity?

A: Some Pyrido[3,4-b]pyrazine derivatives, particularly those with tertiary amine functionality, demonstrate excellent catalytic activity as nucleophilic catalysts in organic synthesis. []

Q11: What type of reactions can be catalyzed by Pyrido[3,4-b]pyrazine derivatives?

A: These catalysts are particularly effective in promoting esterification reactions, including the challenging transformation of sterically hindered acids to their tert-butyl esters. []

Q12: How is computational chemistry used in research related to Pyrido[3,4-b]pyrazine?

A: Computational methods, such as Density Functional Theory (DFT), are used for:* Predicting optical properties: Calculating absorption and emission spectra to guide the design of new materials. [, , ]* Understanding electronic structures: Investigating the HOMO and LUMO energy levels to assess potential for charge transport. [, , , ]* Investigating structure-property relationships: Studying the effects of structural modifications on electronic properties and device performance. [, , , ]

Q13: How does modifying the structure of Pyrido[3,4-b]pyrazine derivatives affect their properties?

A: Structural modifications can significantly impact various properties:* Electronic properties: Introducing electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, influencing the bandgap and absorption/emission properties. [, , , , ]* Solubility and processability: Attaching alkyl or alkoxy side chains can improve solubility in organic solvents, facilitating solution processing techniques. [, , ]* Molecular packing and morphology: Side-chain engineering can influence the self-assembly and morphology of thin films, affecting charge transport properties. []

Q14: How does the choice of donor units influence the performance of Pyrido[3,4-b]pyrazine-based polymers in organic solar cells?

A: Using different electron-donating units alongside Pyrido[3,4-b]pyrazine allows for tuning the absorption spectrum, energy levels, and ultimately the power conversion efficiency of the resulting polymers. [, , , , ]

Q15: What is the effect of introducing a fluorinated Pyrido[3,4-b]pyrazine unit into a D-A copolymer?

A: Fluorination of the Pyrido[3,4-b]pyrazine unit can lead to enhanced photovoltaic performance in the resulting D-A copolymer, potentially due to improved molecular packing and charge transport. []

Q16: How does the presence of an auxiliary acceptor, like benzothiadiazole, influence the properties of Pyrido[3,4-b]pyrazine-based sensitizers in DSSCs?

A: Incorporating an auxiliary acceptor can fine-tune the absorption characteristics, energy levels, and ultimately the overall photovoltaic performance of the sensitizers. []

Q17: What are common synthetic routes for preparing Pyrido[3,4-b]pyrazine derivatives?

A: Several synthetic methods have been reported, including:* Condensation reactions: Reacting 3,4-diaminopyridine with various 1,2-dicarbonyl compounds or their equivalents (e.g., α-keto acids, α-halo ketones). [, , , ]* Cross-coupling reactions: Employing palladium-catalyzed coupling reactions, such as the Stille or Sonogashira reactions, to introduce substituents at specific positions. [, , ]* Cyclization reactions: Utilizing ring-closing reactions, sometimes in tandem with other transformations, to construct the Pyrido[3,4-b]pyrazine core. [, ]

Q18: Can Pyrido[3,4-b]pyrazine derivatives undergo further functionalization?

A: Yes, the presence of reactive handles, such as halogens or amino groups, allows for further derivatization through various transformations. Examples include:* Nucleophilic aromatic substitution: Introducing substituents by reacting with nucleophiles. [, ]* Metal-catalyzed cross-coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds. [, , ]* Condensation reactions: Creating fused heterocyclic systems. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.